![molecular formula C4H4S4 B14500899 2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole CAS No. 64476-04-6](/img/structure/B14500899.png)
2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes multiple sulfur atoms and a fused ring system
Preparation Methods
The synthesis of 2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole typically involves a multi-step reaction sequence. One common method starts with carbon disulfide as the precursor. The process includes optimized reaction conditions, rigorous purification, and full characterization of all intermediates to ensure a high-quality final product . The industrial production methods for this compound are designed to be safe, operationally simple, and environmentally friendly, using inexpensive reagents and mild conditions .
Chemical Reactions Analysis
2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphites and aldehydes . The major products formed from these reactions can include disubstituted tetrathiapentalenes and polymeric vinylogous tetrathiafulvalenes . These reactions are often carried out under mild conditions to ensure high yields and purity of the products.
Scientific Research Applications
2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of organic solids with unique physical properties, such as superconducting radical cation salts . In biology and medicine, its derivatives are studied for their potential therapeutic properties. In industry, it is used in the development of new materials with high refractive indices and thermoelectric properties .
Mechanism of Action
The mechanism of action of 2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole involves its interaction with various molecular targets and pathways. The compound’s high sulfur content and π-conjugated nature contribute to its unique chemical behavior . In the crystal form, the molecules pack in columns along the a-axis, with short intermolecular sulfur-sulfur contacts, which contribute to its high polarization and second harmonic generating intensity .
Comparison with Similar Compounds
2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole can be compared with other sulfur-containing heterocyclic compounds, such as 2H,5H,6H-[1,3]dithiolo[4,5-b][1,4]dithiin and 2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene These compounds share similar structural features but differ in their chemical properties and applications
Properties
CAS No. |
64476-04-6 |
|---|---|
Molecular Formula |
C4H4S4 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3]dithiole |
InChI |
InChI=1S/C4H4S4/c1-5-3-4(6-1)8-2-7-3/h1-2H2 |
InChI Key |
DNTPBBLMKKBYST-UHFFFAOYSA-N |
Canonical SMILES |
C1SC2=C(S1)SCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


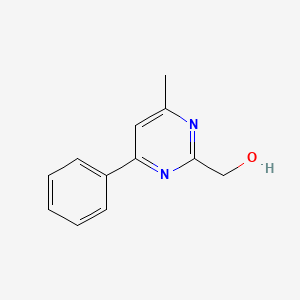
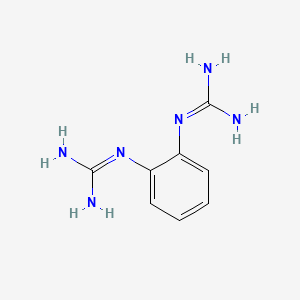
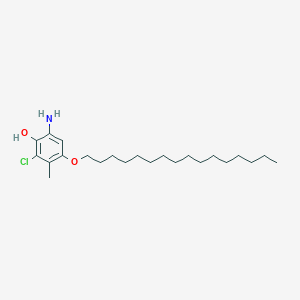
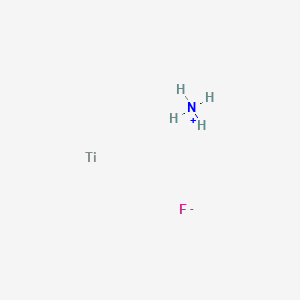
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
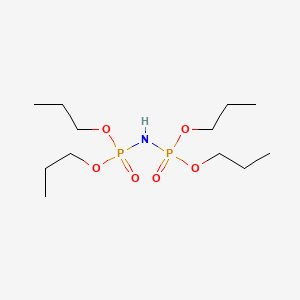

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)


![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
